molecular formula C13H17FO2 B7974190 6-(4-Fluoro-2-methylphenoxy)hexan-2-one

6-(4-Fluoro-2-methylphenoxy)hexan-2-one

Cat. No.: B7974190
M. Wt: 224.27 g/mol
InChI Key: DFDZNJLSAUKBED-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methylphenoxy)hexan-2-one is an aromatic ether derivative featuring a hexan-2-one backbone substituted with a 4-fluoro-2-methylphenoxy group. Structurally, it combines a ketone functional group with an electron-withdrawing fluorine atom and a methyl group on the aromatic ring, which may influence its electronic properties and reactivity.

Synthetic routes for related hexan-2-one derivatives often involve nucleophilic substitution or Claisen-Schmidt reactions. For example, hexan-2-one oxime has been used as a precursor in the synthesis of nitrobenzofuran derivatives via nucleophilic substitution and acid-catalyzed rearrangement . While direct synthesis data for this compound is sparse, analogous compounds suggest that its preparation likely involves alkylation of 4-fluoro-2-methylphenol with a hexan-2-one derivative under basic conditions.

Properties

IUPAC Name

6-(4-fluoro-2-methylphenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-10-9-12(14)6-7-13(10)16-8-4-3-5-11(2)15/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZNJLSAUKBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexan-2-one Derivatives

Compound Name Substituents/Functional Groups Key Structural Features References
6-(4-Fluoro-2-methylphenoxy)hexan-2-one 4-Fluoro-2-methylphenoxy, hexan-2-one Aromatic ether, fluorine, methyl
Benzylidene-1,7,7-trimethylbicyclo[2,2,1]hexan-2-one Benzylidene, bicyclo[2.2.1] framework Bicyclic ketone, Claisen-Schmidt product
5-Fluoro-3-(4-nitrobenzyl)-3-azabicyclo[3.1.0]hexan-2-one Fluorine, nitrobenzyl, bicyclo[3.1.0] Strained bicyclic system, nitro group
6-(5-Methyl-furan-2-yl)-hexan-2-one 5-Methylfuran, hexan-2-one Heteroaromatic substituent
6-[(4S)-2-Methoxy-4-pentylchroman-2-yl]hexan-2-one Chroman ring, methoxy, pentyl Polycyclic ether, stereochemistry

Key Observations:

  • Steric Considerations: Bicyclic derivatives (e.g., bicyclo[2.2.1] or [3.1.0] systems) exhibit constrained geometries, whereas this compound has a linear structure, enabling greater conformational flexibility .

Table 3: Functional Reactivity and Use Cases

Compound Name Reactivity Profile Applications References
This compound Ether cleavage, ketone reduction Potential intermediate in pharmaceuticals
Hexan-2-one Keto-enol tautomerism, flammability Solvent, paint thinner
Bicyclo[3.1.0]hexan-2-one derivatives Ring-expansion, Baeyer-Villiger oxidation Natural product synthesis (e.g., salimabromide)
6-(5-Methyl-furan-2-yl)-hexan-2-one Electrophilic substitution Phytochemical profiling

Key Observations:

  • The fluorine and methyl groups in this compound may confer resistance to oxidative degradation compared to unsubstituted hexan-2-one .
  • Bicyclic ketones are pivotal in complex natural product syntheses, whereas linear derivatives like the target compound may serve as simpler intermediates .

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